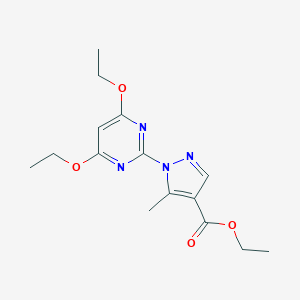
ethyl 1-(4,6-diethoxy-2-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(4,6-diethoxy-2-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate, also known as PD 0332991, is a small molecule inhibitor of cyclin-dependent kinases (CDKs) that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials for various types of cancer.
Wirkmechanismus
Ethyl 1-(4,6-diethoxy-2-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate 0332991 inhibits CDK4 and CDK6 by binding to their active sites and preventing the phosphorylation of the retinoblastoma protein (Rb). This leads to the suppression of E2F-mediated transcription and the inhibition of cell cycle progression. This compound 0332991 has also been shown to induce senescence in cancer cells, leading to the suppression of tumor growth.
Biochemical and Physiological Effects:
This compound 0332991 has been shown to have a number of biochemical and physiological effects in cancer cells. It induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. It also induces senescence in cancer cells, leading to the suppression of tumor growth. In addition, this compound 0332991 has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 1-(4,6-diethoxy-2-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate 0332991 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications in cancer treatment and has shown promising results in preclinical studies. However, there are also some limitations to the use of this compound 0332991 in lab experiments. It can be toxic to normal cells at high concentrations, and its efficacy may be limited by the development of resistance in cancer cells.
Zukünftige Richtungen
There are several future directions for the study of ethyl 1-(4,6-diethoxy-2-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate 0332991. One area of research is the identification of biomarkers that can predict response to this compound 0332991 treatment. Another area of research is the development of combination therapies that can enhance the efficacy of this compound 0332991. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of this compound 0332991 in various types of cancer.
Synthesemethoden
The synthesis of ethyl 1-(4,6-diethoxy-2-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate 0332991 involves several steps, starting from the reaction of 4,6-diethoxy-2-methylpyrimidine with ethyl 2-bromoacetate to form ethyl 1-(4,6-diethoxy-2-pyrimidinyl)-2-methyl-1H-pyrrole-3-carboxylate. This intermediate is then reacted with 2-aminomethyl-5-methyl-1H-pyrazole-4-carboxylic acid to yield the final product, this compound.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(4,6-diethoxy-2-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate 0332991 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit CDK4 and CDK6, which are key regulators of the cell cycle and play a critical role in the development and progression of various types of cancer. This compound 0332991 has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth.
Eigenschaften
Molekularformel |
C15H20N4O4 |
|---|---|
Molekulargewicht |
320.34 g/mol |
IUPAC-Name |
ethyl 1-(4,6-diethoxypyrimidin-2-yl)-5-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C15H20N4O4/c1-5-21-12-8-13(22-6-2)18-15(17-12)19-10(4)11(9-16-19)14(20)23-7-3/h8-9H,5-7H2,1-4H3 |
InChI-Schlüssel |
FLJPHIZDXMRWRD-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=NC(=N1)N2C(=C(C=N2)C(=O)OCC)C)OCC |
Kanonische SMILES |
CCOC1=CC(=NC(=N1)N2C(=C(C=N2)C(=O)OCC)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![4-chloro-5-(2-methoxyethoxy)-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone](/img/structure/B287561.png)
![3-(2-methylbenzyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287564.png)
![6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287565.png)
![[3-(2-Methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 2-naphthyl ether](/img/structure/B287566.png)
